N'(1),N'(5)-Bis(4-nitrobenzylidene)pentanedihydrazide
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Overview
Description
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-CONHNH2). The presence of nitrobenzylidene groups in its structure adds to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide typically involves the reaction of pentanedihydrazide with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The process involves the condensation of the aldehyde groups with the hydrazide groups, forming the desired bis(4-nitrobenzylidene) derivative .
Industrial Production Methods
While specific industrial production methods for N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.
Solvents: Ethanol, methanol, or other polar solvents.
Reaction Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted hydrazides.
Condensation Products: More complex hydrazone derivatives.
Scientific Research Applications
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with proteins and enzymes. The hydrazide groups can form covalent bonds with carbonyl-containing compounds, potentially inhibiting enzyme activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzylidene)aniline: Shares the nitrobenzylidene group but lacks the hydrazide functionality.
N’-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide: Similar hydrazide structure with different substituents.
N’-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide: Similar structure with hydroxyl groups.
Uniqueness
N’(1),N’(5)-Bis(4-nitrobenzylidene)pentanedihydrazide is unique due to the presence of two nitrobenzylidene groups and the pentanedihydrazide backbone
Properties
CAS No. |
302909-25-7 |
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Molecular Formula |
C19H18N6O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H18N6O6/c26-18(22-20-12-14-4-8-16(9-5-14)24(28)29)2-1-3-19(27)23-21-13-15-6-10-17(11-7-15)25(30)31/h4-13H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI Key |
AAXACTHSNRWYEX-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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